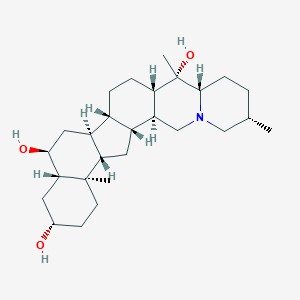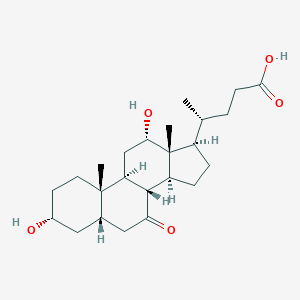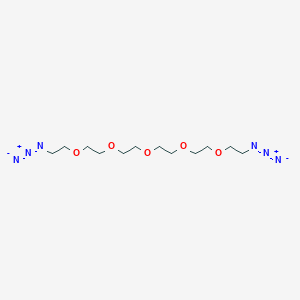
6-oxo-1-fenil-1,6-dihidropiridina-3-carboxilato de metilo
Descripción general
Descripción
Methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (MOPC) is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. MOPC is an important molecule due to its unique properties and its ability to bind to a variety of molecules, making it useful for a variety of research applications.
Aplicaciones Científicas De Investigación
Propiedades químicas y almacenamiento
“6-oxo-1-fenil-1,6-dihidropiridina-3-carboxilato de metilo” es un compuesto sólido con un peso molecular de 229,24 . Se recomienda almacenarlo en un lugar seco a temperatura ambiente .
Uso en la síntesis de nuevos compuestos
Este compuesto se ha utilizado en la síntesis de nuevos compuestos basados en triazol-pirimidina . Estos nuevos compuestos han mostrado propiedades neuroprotectoras y antiinflamatorias prometedoras .
Agentes neuroprotectores y antineuroinflamatorios potenciales
Los compuestos híbridos triazol-pirimidina, sintetizados utilizando “this compound”, han mostrado propiedades antineuroinflamatorias significativas a través de la inhibición de la producción de óxido nítrico (NO) y factor de necrosis tumoral-α (TNF-α) en células de microglía humana estimuladas con LPS . También exhibieron una prometedora actividad neuroprotectora al reducir la expresión de la chaperona del retículo endoplásmico (RE), BIP, y el marcador de apoptosis caspasa-3 escindida en células neuronales humanas .
Papel en los marcos metal-orgánicos (MOFs)
Si bien no hay evidencia directa del uso de “this compound” en MOFs, compuestos similares con grupos carboxyfenilo se han utilizado como enlaces en la síntesis de MOFs . Los MOFs tienen características únicas para aplicaciones biomédicas como alta porosidad, gran área superficial, diferentes morfologías cristalinas y dimensiones a nanoescala .
Uso potencial en dispositivos de administración de fármacos
Los ácidos bóricos y sus ésteres, que tienen similitudes estructurales con “this compound”, se consideran para el diseño de nuevos fármacos y dispositivos de administración de fármacos . Sin embargo, estos compuestos solo son marginalmente estables en agua<a aria-label="4: Boronic acids and their esters, which have structural similarities to “Methyl 5-Carboxy-N-phenyl-2-1H-pyridone”, are considered for the design of new drugs and drug delivery devices4" data-citationid="d7b70713-8415-c4e8-
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate . .
Propiedades
IUPAC Name |
methyl 6-oxo-1-phenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBSPLUQQNNULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)









![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)
